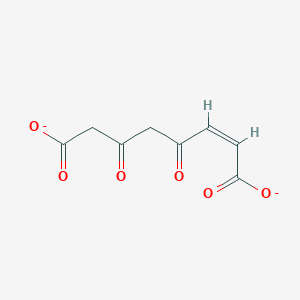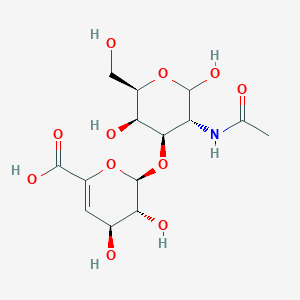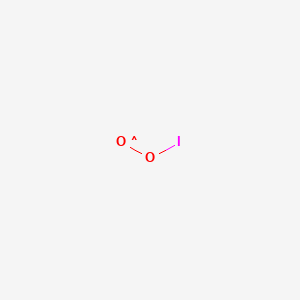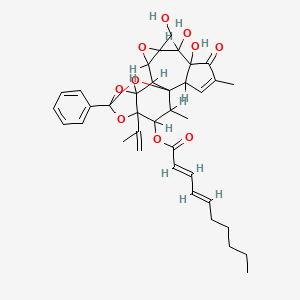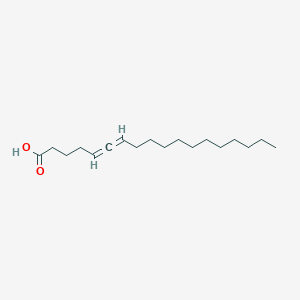
5,6-Octadecadienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Laballenic acid is a C18, 5,6-allenic fatty acid. It is an allenic fatty acid and an octadecadienoic acid.
Applications De Recherche Scientifique
1. Metabolism and Biological Activity in Human Neutrophils and Skin
Sebaleic acid, a form of 5,6-Octadecadienoic acid, plays a significant role in human neutrophils and skin surface lipids. Human neutrophils metabolize this fatty acid into various biologically active metabolites, which can act as chemoattractants and influence calcium mobilization, indicating a potential role in inflammatory skin diseases (Cossette et al., 2008).
2. Synthetic Applications
An enantioselective synthesis method for (R)-5,6-Octadecadienoic acid has been developed, showcasing its potential in chemical synthesis and pharmaceutical applications (Yu & Ma, 2015).
3. Occurrence in Fungi and Antifungal Properties
New unsaturated fatty acids, closely related to 5,6-Octadecadienoic acid, have been discovered in the mangrove rhizosphere soil-derived fungus Penicillium javanicum. These compounds exhibit significant antifungal activities (Liang et al., 2019).
4. Effects on Lipid Composition and Essential Fatty Acid Metabolism
Research indicates that trans, trans-octadecadienoate can impact lipid composition and essential fatty acid metabolism, including effects on prostaglandin production (Kinsella et al., 1981).
5. Lipoxygenase Inhibition Properties
Certain derivatives of polyunsaturated fatty acids, including those similar to 5,6-Octadecadienoic acid, have been found to inhibit lipoxygenase, an enzyme involved in the metabolism of fatty acids, indicating potential therapeutic applications (Funk & Alteneder, 1983).
6. Role in Oxidative Processes
Studies on the oxidation products of conjugated linoleic acid, which includes octadecadienoic acids, have revealed insights into the antioxidant and anticarcinogenic properties of these compounds (Yurawecz et al., 1995).
Propriétés
Formule moléculaire |
C18H32O2 |
|---|---|
Poids moléculaire |
280.4 g/mol |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h12,14H,2-11,15-17H2,1H3,(H,19,20) |
Clé InChI |
YXJXBVWHSBEPDQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC=C=CCCCC(=O)O |
SMILES canonique |
CCCCCCCCCCCC=C=CCCCC(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



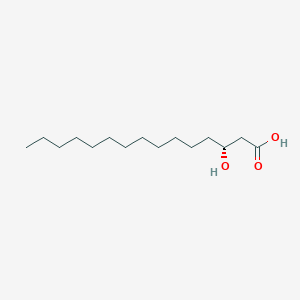
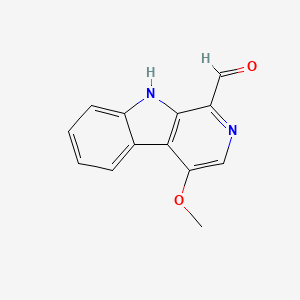
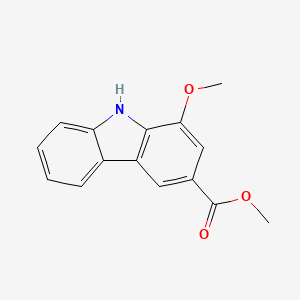

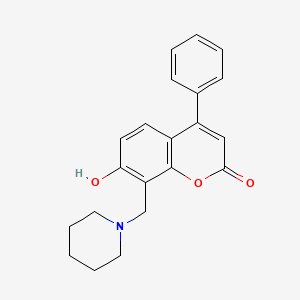
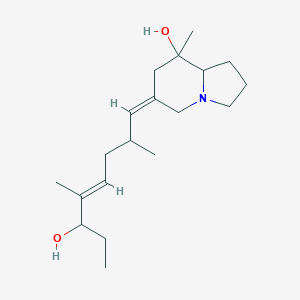
![(E)-1-[1-(2-Pyridinyl)ethylidene]thiosemicarbazide](/img/structure/B1238806.png)
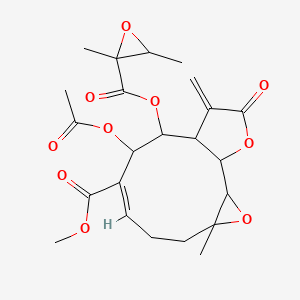
![6-Bromo-5-methyl-1,3-dihydroimidazo[4,5-b]pyridine-2-thione](/img/structure/B1238810.png)
